molecular formula C16H21FN4O4 B4962254 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B4962254
M. Wt: 352.36 g/mol
InChI Key: LLKWUPYTWNBYJL-UHFFFAOYSA-N
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Description

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a morpholine ring

Properties

IUPAC Name

1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O4/c1-12(22)18-2-4-19(5-3-18)15-11-14(20-6-8-25-9-7-20)13(17)10-16(15)21(23)24/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKWUPYTWNBYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Fluoro-Nitrophenyl Intermediate: The initial step involves the nitration of a fluoro-substituted benzene ring to introduce the nitro group.

    Morpholine Substitution: The nitro-fluorobenzene intermediate is then reacted with morpholine under controlled conditions to form the morpholinyl derivative.

    Piperazine Coupling: The morpholinyl-fluoronitrobenzene is then coupled with piperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: m-Chloroperbenzoic acid, acetic acid.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides of the morpholine ring.

Scientific Research Applications

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its potential as a receptor ligand or enzyme inhibitor.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interaction with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-5-morpholin-4-yl-2-nitroaniline:

    3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Another related compound with potential biological activity.

Uniqueness

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both morpholine and piperazine rings, which may confer distinct biological and chemical properties compared to similar compounds.

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